molecular formula C18H14ClN5 B2871438 4-(4-Chlorophenyl)-6-(dimethylamino)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile CAS No. 320417-91-2

4-(4-Chlorophenyl)-6-(dimethylamino)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile

Cat. No. B2871438
CAS RN: 320417-91-2
M. Wt: 335.8
InChI Key: XJZRJHRUKDICIW-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-6-(dimethylamino)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile (4-CPDMAP) is a nitrogen-containing heterocyclic compound with a wide range of applications in the fields of scientific research, medicine, and materials science. It is a derivative of pyridine, a six-membered aromatic ring with an amine group attached to the fourth carbon atom. 4-CPDMAP has been studied extensively for its potential applications in various areas, such as drug discovery, organic synthesis, and organic catalysis.

Scientific Research Applications

Structural and Spectroscopic Analysis

The chemical compound 4-(4-Chlorophenyl)-6-(dimethylamino)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile has been explored in various research contexts, particularly in studies related to its structural and spectroscopic characteristics. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations have been employed to investigate the molecular structure, spectroscopic properties, Non-Linear Optical (NLO) characteristics, and Natural Bond Orbital (NBO) analyses of derivatives of this compound. These studies aim to understand the electronic interactions and stabilization energies within the molecule, providing insights into its potential biological and corrosion inhibition applications (Wazzan, Al-Qurashi, & Faidallah, 2016).

Antimicrobial Activity

Research has also extended into the synthesis and antimicrobial evaluation of new pyrimidines and condensed pyrimidines derived from 4-(4-Chlorophenyl)-6-(dimethylamino)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile. These compounds have been assessed against a variety of Gram-positive and Gram-negative bacteria, with some showing promising antibacterial properties. This line of investigation highlights the compound's potential in contributing to the development of new antimicrobial agents (Abdelghani, Said, Assy, & Hamid, 2017).

Synthesis and Chemical Reactivity

The compound has also played a crucial role in synthetic chemistry, serving as a precursor or an intermediate in the synthesis of various heterocyclic compounds. Studies have explored its reactivity and the conditions under which it can undergo transformations to yield new chemical entities with potential pharmacological activities. These synthetic pathways are essential for expanding the chemical space of drug-like molecules, providing a foundation for the discovery of novel therapeutic agents (Hassneen & Abdallah, 2003).

Photophysical and Electronic Properties

The photophysical and electronic properties of derivatives of 4-(4-Chlorophenyl)-6-(dimethylamino)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile have been a subject of research, with studies focusing on their absorption, emission, and charge transfer characteristics. These investigations contribute to a deeper understanding of the compound's potential applications in materials science, particularly in the development of optical and electronic devices (Kirgan, Simpson, Moore, Day, Bui, Tanner, & Rillema, 2007).

properties

IUPAC Name

4-(4-chlorophenyl)-6-(dimethylamino)-2-pyridin-4-ylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN5/c1-24(2)18-15(11-20)16(12-3-5-14(19)6-4-12)22-17(23-18)13-7-9-21-10-8-13/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJZRJHRUKDICIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=C1C#N)C2=CC=C(C=C2)Cl)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenyl)-6-(dimethylamino)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile

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